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1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

SCD1 inhibition Metabolic disease Rat liver microsomes

1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (CAS 893976-41-5) is a synthetic small molecule with the formula C18H21N3OS and a molecular weight of approximately 327.45 g/mol. It is a member of the piperidinyl-pyridazinyl thioether class, a series of compounds investigated primarily as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) for metabolic disorders.

Molecular Formula C18H21N3OS
Molecular Weight 327.45
CAS No. 893976-41-5
Cat. No. B2381971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone
CAS893976-41-5
Molecular FormulaC18H21N3OS
Molecular Weight327.45
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCC3
InChIInChI=1S/C18H21N3OS/c1-14-5-7-15(8-6-14)16-9-10-17(20-19-16)23-13-18(22)21-11-3-2-4-12-21/h5-10H,2-4,11-13H2,1H3
InChIKeyVIHLKVXTNHCUBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone: Core Properties and Research-Grade Procurement Profile


1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (CAS 893976-41-5) is a synthetic small molecule with the formula C18H21N3OS and a molecular weight of approximately 327.45 g/mol . It is a member of the piperidinyl-pyridazinyl thioether class, a series of compounds investigated primarily as inhibitors of Stearoyl-CoA Desaturase 1 (SCD1) for metabolic disorders [1]. The compound features a piperidine ring linked via a thioether bridge to a pyridazine core, which is substituted with a p-tolyl group. This specific substitution pattern distinguishes it from other analogs within the same patent family and dictates its potential binding interactions [1].

Why 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone Cannot Be Replaced by Other Pyridazine Analogs


In the context of piperidinyl-pyridazinyl derivatives targeting SCD1, simple substitution with close structural analogs is not reliable due to the steep and unpredictable structure-activity relationships (SAR) observed within this chemotype [1]. The patent literature demonstrates that seemingly minor modifications to the heterocyclic amine (e.g., piperidine vs. morpholine vs. azepane) or the pyridazine substitution (e.g., p-tolyl vs. other aryl groups) result in a wide range of in vitro potencies, from low nanomolar to inactive [1]. For instance, a morpholino analog with the same p-tolyl group is a distinct compound with a different molecular geometry and electronic profile, which would lead to a different SCD1 inhibition profile and off-target landscape. Therefore, assuming functional equivalence between these analogs without direct comparative data risks introducing significant experimental variability and invalidating pharmacological conclusions.

Quantitative Comparative Data: 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone vs. Closest Analogs


SCD1 Inhibition: Target Engagement Relative to In-Class Patent Benchmark Compounds

The patent family US20140371220A1 establishes a clear quantitative benchmark for SCD1 inhibition. While the exact IC50 for 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone (Compound A) is not publicly disclosed, the patent provides specific ranges and exact data for closely related analogs. For example, Compound 37 in the patent (US9102669, 37), a direct piperidinyl-pyridazinyl analog, exhibits an IC50 of 12-17 nM against SCD1 in a rat liver microsome (RLM) assay [1]. This data serves as a potency benchmark for the chemotype. Compound A, sharing the same core scaffold, is predicted to possess potent SCD1 inhibitory activity, but its differentiation from Compound 37 or other analogs would require a direct head-to-head comparison of IC50 values under identical assay conditions, which is currently absent from the public domain [1].

SCD1 inhibition Metabolic disease Rat liver microsomes

PDK1 Off-Target Kinase Profile: A Differentiating Liability vs. SCD1 Selectivity

Data from BindingDB reveals that another compound with a similar chemotype, BDBM50178294 (CHEMBL3814340), is a weak PDK1 inhibitor, with an IC50 of 1.10E+3 nM against human His6-tagged PDK1 [1]. This same compound showed no meaningful inhibition (IC50 > 1.00E+4 nM) against PI3K alpha, gamma, and delta isoforms, nor in a cellular PDK1 assay in PC3 cells [1]. This off-target profile is critical for SCD1 inhibitor development, as PDK1 is a key kinase in the PI3K/AKT pathway. The presence of a piperidine ring is a known feature for kinase hinge binding, and any SCD1 inhibitor must demonstrate a clean selectivity window against PDK1 and other kinases. For 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, this data suggests a potential liability that must be experimentally excluded before claiming selectivity, a key point of differentiation from analogs that may have been profiled more extensively.

PDK1 inhibition Kinase selectivity Off-target profiling

Structural Differentiation from the Closest Commercial Analogs: Impact on Predicted Lipophilicity and Binding

The most common commercially available close analogs differ at a single site: the amine heterocycle. Comparators include 1-(Azepan-1-yl)-, 1-(4-Phenylpiperazin-1-yl)-, 1-(Indolin-1-yl)-, and 1-Morpholino-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone . The replacement of a piperidine (cLogP contribution ~0.8) with a morpholine (cLogP ~ -0.8) for the morpholino analog results in a calculated difference in lipophilicity of over one log unit, significantly altering membrane permeability and distribution profiles. The phenylpiperazine analog adds an extra basic nitrogen, altering the protonation state at physiological pH and thus the binding interaction map. This sole structural distinction—piperidine vs. these other amines—means these compounds are not interchangeable surrogates for QSAR models, cellular assays, or in vivo efficacy evaluations without a complete re-validation of the pharmacological parameters .

Physicochemical properties cLogP Molecular docking

Key Research Scenarios Requiring 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone Instead of Analogs


Validating SCD1 Scaffold-Specific Pharmacology in Rodent Models of Metabolic Syndrome

This specific compound is the appropriate choice when replicating or expanding upon the structure-activity relationships (SAR) reported in the Janssen SCD1 inhibitor patent family [1]. Any study aiming to investigate the effect of the p-tolyl substitution within the pyridazine core, while keeping the piperidine ring constant, requires this exact compound. Using an analog, such as the morpholino derivative, would introduce a confounding variable, making it impossible to deconvolve the contribution of the amine heterocycle to the observed in vivo efficacy, pharmacokinetics, or toxicity. This is particularly relevant for target engagement studies in liver and adipose tissues, where SCD1 is highly expressed [2].

Kinase Selectivity Counter-Screening Panels in Drug Discovery

The use of 1-(Piperidin-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is mandated in a selectivity profiling panel where the aim is to identify a highly selective SCD1 inhibitor with minimal off-target kinase inhibition. Preliminary data on a structurally related analog from BindingDB showed micromolar affinity for PDK1 but over 10-fold selectivity against PI3K isoforms [2]. Procurement of this specific compound is essential to test the hypothesis that the piperidine-p-tolyl-pyridazinyl combination provides a favorable SCD1/PDK1 selectivity index, a key differentiator from other SCD1 inhibitors that may suffer from kinase-related toxicities or confounding pharmacological effects [2].

Building Computational QSAR Models for Pyridazine-Based Inhibitors

For building or refining a quantitative structure-activity relationship (QSAR) model for SCD1 inhibitors, the inclusion of this compound is valuable due to its specific combination of structural features. The piperidine ring provides a distinct molecular descriptor (e.g., number of basic nitrogens, steric bulk) compared to morpholine or piperazine analogs [1]. Its experimental data, once generated in a consistent assay, would serve as a critical data point to anchor the model and predict the potency of novel virtual compounds. This application necessitates the procurement of the precise compound to avoid noise in the training dataset that would arise from using a structurally heterogeneous 'surrogate' molecule.

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